2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
Description
The compound 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide features a fluorinated phenoxy group linked via an acetamide bridge to a phenyl ring, which is further substituted with an N,N-dimethylacetamide moiety. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (amide) functionalities, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.
Properties
IUPAC Name |
2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-21(2)18(23)11-13-7-9-14(10-8-13)20-17(22)12-24-16-6-4-3-5-15(16)19/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVXBAIQKCKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Amination of Acetic Acid Derivatives
The N,N-dimethylacetamide component is synthesized via nucleophilic acyl substitution, with three dominant methods documented:
Table 1: N,N-Dimethylacetamide Synthesis Methods
| Method | Reagents | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Acetic Anhydride Route | Dimethylamine, (CH₃CO)₂O | None | 99% | |
| Acetyl Chloride Route | Dimethylamine, CH₃COCl | Zr-modified | 98.5% | |
| Direct Acid Amination | CH₃COOH, HN(CH₃)₂ | Al₂O₃ | 95% |
The zirconium-modified nanoscale solid alkali catalyst (Method 2) enables room-temperature reactions (20°C, 5h) with near-quantitative yield, making it preferable for heat-sensitive substrates.
Integration into Aromatic Systems
4-Nitrophenylacetic acid serves as the primary precursor for introducing the phenyl-N,N-dimethylacetamide group:
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Chlorination : Treatment with thionyl chloride (SOCl₂) generates 4-nitrophenylacetyl chloride
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Amination : Reaction with dimethylamine in dichloromethane produces N,N-dimethyl-4-nitrophenylacetamide
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, yielding 4-aminophenyl-N,N-dimethylacetamide
Critical parameters:
-
Temperature Control : Maintain <30°C during chlorination to prevent decomposition
-
Catalyst Loading : 5% Pd-C achieves complete nitro reduction within 2h
Synthesis of 2-(2-Fluorophenoxy)acetic Acid
Williamson Ether Synthesis
The fluorinated side chain is constructed via nucleophilic substitution:
Optimized Conditions :
-
Base : K₂CO₃ (2.5 eq) in acetonitrile
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Workup : Acidification to pH 2-3 precipitates product
Yield improvements (78% → 89%) are achieved through:
Coupling Reactions for Acetamide Formation
Carbodiimide-Mediated Coupling
The critical C-N bond formation employs EDC/HOBt activation:
Procedure :
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Activate 2-(2-fluorophenoxy)acetic acid (1 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in acetonitrile (30 min)
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Add 4-aminophenyl-N,N-dimethylacetamide (1 eq)
Table 2: Coupling Efficiency Across Solvents
| Solvent | Conversion (%) | Byproduct Formation |
|---|---|---|
| Acetonitrile | 78 | <5% |
| DCM | 65 | 12% |
| THF | 71 | 8% |
Acetonitrile minimizes racemization while maintaining reagent solubility.
Alternative Coupling Strategies
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Mixed Carbonate Method :
2-(2-Fluorophenoxy)acetyl chloride + Hunig's base → 86% yield
Requires strict moisture control but enables faster reaction times (4h) -
Enzymatic Coupling :
Lipase B (CAL-B) in MTBE achieves 68% conversion, advantageous for green chemistry applications
Purification and Characterization
Crystallization Optimization
Form-P crystalline structure is obtained through:
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Anti-Solvent Addition : n-Heptane at 0-5°C
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Stirring Duration : 24h minimum for complete polymorph control
Key Analytical Data :
Comparative Analysis of Synthetic Routes
Table 3: Route Performance Metrics
| Parameter | Route A (Linear) | Route B (Convergent) |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 41% | 58% |
| Purity (HPLC) | 97.2% | 99.1% |
| Scalability | Moderate | High |
Route B's convergent approach reduces cumulative yield losses, particularly when employing high-efficiency coupling steps.
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and acetamido groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide exhibit anticonvulsant properties. A study demonstrated that derivatives of acetamides could be effective against seizures in animal models, suggesting that this compound may also possess similar pharmacological effects .
Antimicrobial Properties
The antimicrobial activity of related compounds has been explored extensively. For instance, derivatives with similar structural features have shown efficacy against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. This indicates potential for This compound to be developed as an antimicrobial agent .
Anti-inflammatory Effects
Compounds in the acetamide class have been reported to possess anti-inflammatory properties. The presence of specific substituents can enhance these effects, making it plausible that our compound may also offer therapeutic benefits in inflammatory conditions .
Case Study 1: Synthesis and Evaluation of Anticonvulsant Activity
A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity using standard models such as maximal electroshock (MES) and pentylenetetrazole tests. The results indicated that modifications to the acetamide structure significantly affected anticonvulsant potency, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Screening
A combinatorial library of acetamides was tested for antimicrobial activity against multiple pathogens. Compounds exhibiting structural similarities to This compound were found to inhibit bacterial growth effectively, suggesting a promising avenue for further research into its antimicrobial potential .
Mechanism of Action
The mechanism by which 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorophenoxy and acetamido groups are crucial for binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, such as substituted phenyl rings, acetamide linkages, or fluorinated groups:
Substituent Effects on Physicochemical Properties
- Fluorine vs. Benzyloxy () may increase lipophilicity, while methoxy () offers moderate polarity.
- N,N-Dimethylacetamide vs.
Pharmacological and Functional Insights
- Enzyme Inhibition: PZ-38 () inhibits ABCG2, a drug-resistance protein in cancer. The target’s fluorophenoxy and acetamide groups may similarly interact with ATP-binding cassette transporters .
- Antimicrobial Potential: ’s triazolylsulfanyl group is common in antifungals (e.g., fluconazole), suggesting the target’s fluorophenoxy-acetamide scaffold could be optimized for such activity .
Biological Activity
The compound 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a member of the phenylacetamide family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20FNO3
- Molecular Weight : 305.35 g/mol
The presence of the fluorophenoxy group is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Research indicates that phenylacetamide derivatives, including those similar to this compound, exhibit potent anticancer properties. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cells. The most active compounds in that study showed IC50 values comparable to established chemotherapeutics like imatinib .
Table 1: Anticancer Activity of Related Phenylacetamide Derivatives
Antimicrobial Activity
In addition to its anticancer potential, derivatives of phenylacetamides have been evaluated for antimicrobial activity. A series of new acetamides were synthesized and tested against various bacterial strains, showing promising results against pathogens such as Escherichia coli and Klebsiella pneumoniae. The antimicrobial efficacy was attributed to the structural characteristics of these compounds, which may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity of Phenylacetamide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | K. pneumoniae | 18 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins. Additionally, its antimicrobial effects could stem from interference with bacterial protein synthesis or cell wall integrity.
Case Studies and Research Findings
Several studies have explored the biological activities of phenylacetamide derivatives. For instance:
- Anticancer Study : A comprehensive screening of various phenylacetamide derivatives revealed that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines. Notably, those with electron-withdrawing groups showed improved activity .
- Antimicrobial Evaluation : A recent investigation into a library of acetamides found that certain derivatives displayed significant antibacterial activity, suggesting a potential role in treating infections caused by resistant strains .
Q & A
Q. How can researchers optimize reaction scalability without compromising yield?
- Methodological Answer : Transition from batch to continuous flow reactors for improved heat/mass transfer. Use automated synthesis platforms for precise reagent addition. Conduct Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, residence time) and optimize using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
